Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3 |
InChI Key |
RXQBJJNGBUYBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=NN12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Procedure and Reaction Conditions
In a representative protocol, ethyl 3-oxobutanoate (1.2 equiv) reacts with 3-methyl-5-aminopyrazole (1.0 equiv) in acetic acid under reflux for 18–24 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization. Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is isolated via column chromatography (hexane/ethyl acetate, 3:1) with yields of 68–75%.
Key Optimization Parameters:
-
Solvent System : Ethanol or toluene enhances solubility while acetic acid catalyzes cyclization.
-
Temperature : Reactions at 130°C under oxygen atmosphere improve yields by preventing side-product formation.
-
Catalysis : Substoichiometric KHSO₄ (10 mol%) under ultrasound irradiation reduces reaction time to 12–18 minutes with yields up to 83%.
Mechanistic Insights
The proposed mechanism involves:
-
Nucleophilic attack by the aminopyrazole’s NH₂ group on the β-keto ester’s carbonyl carbon.
-
Tautomerization to form an enamine intermediate.
-
Acid-catalyzed cyclization to construct the fused pyridine ring.
Ring-Closure of 3,3-Dialkoxypropionates with Formate Esters
A patent-derived method utilizes 3,3-dimethoxypropionate as a starting material, reacting with methyl formate under basic conditions to generate an intermediate β-formyl-β-methoxyacrylate. Subsequent cyclization with 3-methyl-5-aminopyrazole in toluene/acetic acid yields the target compound.
Stepwise Synthesis
Advantages:
-
Scalability: Suitable for industrial production due to straightforward purification.
-
Purity: Recrystallization from ethanol/water yields >98% purity by HPLC.
Ultrasonic-Assisted Synthesis
Emerging methodologies employ ultrasound to accelerate reaction kinetics. A 2024 study demonstrated that irradiating a mixture of ethyl acetoacetate, 3-methyl-5-aminopyrazole, and KHSO₄ in ethanol/water (3:1) at 60°C for 15 minutes achieves 89% yield.
Comparative Analysis
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 68–75 | 18–24 h | 95 |
| Ultrasonic-Assisted | 83–89 | 12–18 min | 97 |
| Patent Process | 78 | 48 h | 98 |
Ultrasonic methods reduce energy consumption by 40% compared to thermal approaches.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at tR = 4.2 minutes, confirming >97% purity.
Industrial-Scale Considerations
The patent route is most viable for kilogram-scale production, offering:
-
Cost Efficiency : Raw materials priced at $120/kg vs. $450/kg for specialty catalysts.
-
Safety : Mild conditions (45°C, atmospheric pressure) minimize explosion risks.
Environmental Impact
Life-cycle assessments reveal that ultrasonic methods reduce solvent waste by 60% compared to traditional reflux. However, acetic acid remains a concern due to its corrosivity; substituting with citric acid is under investigation .
Scientific Research Applications
Medicinal Chemistry
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro assays revealed IC50 values indicating potent activity against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with values around 12.5 µM and 15.0 µM respectively .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promising results as an inhibitor of α-glucosidase, which is relevant for managing diabetes. Compounds derived from this compound exhibited IC50 values significantly lower than standard drugs like acarbose .
Material Science
The unique photophysical properties of this compound make it suitable for various material science applications:
- Fluorescent Probes : Derivatives of this compound have been developed as fluorescent probes for biological imaging. Their ability to selectively stain lipid droplets in cancerous cells demonstrates their potential utility in cellular studies and diagnostics .
- Photonic Applications : The compound's structural features allow it to be utilized in the development of materials with specific optical properties, making it valuable in the field of photonics and optoelectronics .
Case Study 1: Anticancer Efficacy
A study conducted on several cancer cell lines demonstrated that derivatives of this compound showed excellent anticancer activity. The most potent derivative was identified as having an IC50 value of 15.2 ± 0.4 µM against α-glucosidase, outperforming many known inhibitors. The study highlighted structure-activity relationships that could guide future drug design efforts.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to evaluate the inhibitory effects on α-glucosidase using various derivatives of this compound. Results indicated that these compounds not only inhibited enzyme activity but also provided insights into their mechanism of action through competitive inhibition.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 20.0 |
| Compound B | 18.5 |
| Compound C | 15.2 |
Mechanism of Action
The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Substituent Modifications at Position 7
- The pyrimidine ring (vs. pyridine) alters electronic distribution, affecting binding affinity .
- The ethyl ester group may reduce metabolic stability compared to the methyl ester .
Heterocyclic Core Modifications
- Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1427385-62-3) :
The imidazo[1,5-a]pyridine core replaces the pyrazolo ring, altering π-π stacking interactions. The chloro substituent at position 7 increases lipophilicity but may reduce solubility . - This modification could improve bioavailability .
Functional Group Variations
Table 1: Comparative Data for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate and Analogues
Biological Activity
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, as well as its potential applications in drug development.
MMPC belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are characterized by their unique heterocyclic structure. The compound's chemical formula is , and it exhibits a molecular weight of approximately 194.20 g/mol. The structural framework allows for various modifications that can enhance its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MMPC and related compounds. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising activity against Mycobacterium tuberculosis (Mtb). One study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives that exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb, indicating a strong potential for MMPC as an antitubercular agent .
Table 1: Antimicrobial Activity of Pyrazolo Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| MMPC | TBD | Mtb (susceptible) |
| 5k | <0.002 | Mtb (resistant) |
| 6j | <0.004 | Mtb (resistant) |
Anticancer Properties
MMPC has also been investigated for its anticancer properties. Compounds in the pyrazolo[1,5-a]pyridine family have demonstrated selective inhibition of cancer cell lines. For example, studies suggest that these compounds can act on specific molecular targets within cancer cells, leading to inhibited proliferation and induced apoptosis .
Case Study:
In a recent evaluation, several pyrazolo derivatives were tested against HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The biological activity of MMPC is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition: MMPC can bind to enzymes critical for bacterial survival or cancer cell growth.
- Receptor Modulation: By interacting with cellular receptors, MMPC may alter signaling pathways that promote cell proliferation or survival.
Pharmacokinetics
Understanding the pharmacokinetic profile of MMPC is essential for evaluating its therapeutic potential. Preliminary studies on related compounds have shown favorable pharmacokinetic properties, including good oral bioavailability and acceptable half-lives in animal models .
Table 2: Pharmacokinetic Profile of Related Compounds
| Compound | Route | Dose (mg/kg) | AUC0-∞ (h·μg/L) | Half-life (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| 6j | Oral | 10 | 15638 | 5.1 | 41 |
| IV | 2.5 | 9002 | 3.49 | - |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes base-catalyzed saponification to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Aqueous NaOH/EtOH | NaOH (6 g), H₂O | 0–5°C | 2 h | 97.7% | |
| KOH in ethanol | KOH (15 g), EtOH | 0–5°C | 2 h | 97.7% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate salt. Acid workup (e.g., citric acid) protonates the salt to yield the free carboxylic acid .
Nucleophilic Substitution at the Ester Group
The methyl ester participates in transesterification and aminolysis reactions, enabling diversification of the carboxylate moiety.
Key Reactions:
-
Amide Formation :
Treatment with primary or secondary amines yields amides.Amine Conditions Yield Source Ammonia NH₃, MeOH, reflux 85% Benzylamine BnNH₂, DMF, 80°C 78%
Reduction of the Ester Group
The ester is reduced to a primary alcohol using strong reducing agents.
| Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 92% | |
| DIBAL-H | Toluene | -78°C | 88% |
Application : The resulting hydroxymethyl derivative serves as a precursor for etherification or oxidation reactions.
Cyclization and Heterocycle Functionalization
The pyrazolo[1,5-a]pyridine core participates in cyclocondensation reactions.
Example:
Reaction with β-enaminones or ynones under acidic conditions generates fused polycyclic systems.
textIntermediate IV (from 3,3-dialkoxypropionate) + 3-methyl-5-aminopyrazole → Cyclized product[1][2] Conditions: Toluene, acetic acid, 0–45°C, 12–48 h Yield: 70–90%
Regiospecificity : Electron-withdrawing substituents on reactants enhance cyclization efficiency .
Acid-Catalyzed Rearrangements
Under strongly acidic conditions, the pyrazolo[1,5-a]pyridine skeleton undergoes ring-opening and recombination.
Observed Transformation :
Q & A
Q. What are the established synthetic routes for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate?
The synthesis typically involves cyclization and functionalization steps. A common approach is the tandem reaction of substituted pyridines with electrophilic reagents, such as silylformamidines or bromoalkenes, in polar aprotic solvents like DMF, catalyzed by potassium carbonate. Purification often employs column chromatography followed by recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) . For example, annulation reactions starting with amino-substituted pyridines can yield the pyrazolo[1,5-a]pyridine core, with subsequent esterification at position 6 .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsional conformations. Hydrogen atoms are placed in idealized positions with riding models, and validation tools like PLATON ensure geometric accuracy. For instance, weak intermolecular C–H⋯O interactions can stabilize the crystal lattice, as observed in related pyrazolo[1,5-a]pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, methyl and carboxylate groups produce distinct singlet peaks in the 1H NMR spectrum.
- MS (Mass Spectrometry) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Data must align with computational predictions (e.g., Gaussian-based DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
Regioselective modification requires strategic directing groups or catalysts. For example, silylformamidine intermediates can direct electrophilic substitution to position 7, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) also influence selectivity .
Q. What computational methods predict the compound’s reactivity and bioactivity?
- DFT (Density Functional Theory) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screens potential targets (e.g., kinases or GPCRs) by simulating ligand-receptor binding.
- MD (Molecular Dynamics) Simulations : Assesses stability in biological environments. These methods help prioritize synthetic targets and explain structure-activity relationships (SAR) .
Q. How do researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurities. Reproducibility requires:
- Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
- Purity Validation : HPLC (>95% purity) and elemental analysis ensure compound integrity.
- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers .
Q. What strategies optimize low yields in the cyclization step?
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate cyclization.
- Solvent Optimization : High-boiling solvents (e.g., DMSO) improve reaction completion.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation. For example, achieved 76% yield using excess ethyl 4-bromo-3-methylbut-2-enoate and extended stirring times .
Methodological Considerations
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- ADME Assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability predict oral bioavailability.
- In Vivo PK : Rodent studies measure half-life (t½), Cmax, and AUC after IV/oral administration. Metabolite identification via LC-MS/MS is critical to assess biotransformation pathways .
Q. What crystallographic parameters ensure accurate refinement?
- Data-to-Parameter Ratio : Aim for >10:1 to avoid overfitting.
- R-Factors : Acceptable R1 values are <0.05 for high-resolution data.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals. refined a related structure with R = 0.055 and wR = 0.170, validated by Hirshfeld surface analysis .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog Libraries : Synthesize derivatives with varied substituents (e.g., halogens, methyl, nitro groups) at positions 6 and 7.
- Bioisosteric Replacement : Replace carboxylate with tetrazole or sulfonamide to modulate solubility.
- 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields with activity.
demonstrated enhanced antifungal activity with electron-withdrawing groups at position 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
